5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Description
5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(trifluoromethyl)phenyl group at position 5 and an amine group at position 2. This compound is synthesized via cyclization of hydrazine-carboxamide precursors using reagents such as triphenylphosphine, 1,2-dibromo-1,1,2,2-tetrachloroethane, and triethylamine in anhydrous acetonitrile, yielding up to 82–97% purity . Characterization methods include TLC, IR, NMR, MS, and elemental analysis .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEOTVRMYUDXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Alkylation and Acylation of the Amino Group
The primary amine at position 2 of the oxadiazole ring undergoes typical nucleophilic substitution reactions.
These reactions retain the oxadiazole ring while modifying the amine’s electronic properties, enhancing biological activity in derivatives .
Oxidation Reactions
The oxadiazole ring exhibits stability under mild oxidation but undergoes degradation under strong conditions.
| Oxidizing Agent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hrs | Ring-opened hydrazide derivative | Partial degradation | |
| KMnO₄ (acidic) | Reflux, 3 hrs | Carboxylic acid (from phenyl ring oxidation) | Complete ring destruction |
The trifluoromethyl group remains intact during oxidation due to its strong C–F bonds.
Reduction Reactions
The oxadiazole ring can be reduced to form diamino intermediates.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄/NiCl₂ | Ethanol, 50°C | 1,2-Diaminoethane derivative | 55% | |
| H₂/Pd-C | 1 atm, RT | Ring-opened thiosemicarbazide | 60–75% |
Reduction pathways are critical for synthesizing bioactive thiosemicarbazides .
Electrophilic Substitution on the Aromatic Ring
The trifluoromethylphenyl group directs electrophilic substitution to the meta position.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-amine | 40% | |
| Sulfonation | H₂SO₄/SO₃, 100°C | Sulfonated derivative | 30% |
Low yields are attributed to the deactivating effect of the trifluoromethyl group.
Nucleophilic Ring-Opening Reactions
The oxadiazole ring undergoes nucleophilic attack under acidic or basic conditions.
Hydrolysis is a key degradation pathway, relevant to stability studies in drug development.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for functionalization.
| Reaction Type | Catalysts/Ligands | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-oxadiazole hybrids | 50–70% | |
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos | N-Arylated derivatives | 60% |
These reactions expand structural diversity for pharmacological screening .
Complexation with Metal Ions
The amino and oxadiazole groups act as ligands for metal coordination.
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II) acetate | Methanol, RT | Square-planar Cu complex | Antimicrobial agents | |
| ZnCl₂ | Ethanol, reflux | Tetrahedral Zn complex | Fluorescent materials |
Metal complexes show enhanced bioactivity compared to the parent compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine and its derivatives. For instance:
- Cell Line Testing : The compound has shown significant cytotoxic effects against various cancer cell lines including melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancers. In one study, a derivative demonstrated a growth inhibition percentage (GI%) of 68.89% against the CCRF-CEM cell line at a concentration of 10 μM .
| Cell Line | % Growth Inhibition (GI%) |
|---|---|
| NCI-H522 | 53.24 |
| K-562 | 47.22 |
| MOLT-4 | 43.87 |
| LOX-IMVI | 43.62 |
| HL-60(TB) | 40.30 |
The compound exhibited better GI% values than imatinib against a panel of 36 cell lines .
Antioxidant Activity
In addition to its anticancer properties, the compound has demonstrated promising antioxidant activity. One derivative showed an IC50 value of 15.14 μM in DPPH assays, indicating its potential as an antioxidant agent .
Material Science Applications
The unique properties of compounds containing oxadiazole rings make them suitable for applications in material science as well:
- Fluorescent Materials : The incorporation of trifluoromethyl groups can improve the photophysical properties of materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Studies
- Study on Anticancer Activity : A comprehensive study synthesized various oxadiazole derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives exhibited superior anticancer activity compared to established drugs .
- Antioxidant Properties Evaluation : Another study focused on evaluating the antioxidant potential of oxadiazole derivatives through various assays confirming their ability to scavenge free radicals effectively .
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Electron-Withdrawing Groups (EWGs): Trifluoromethyl vs. Halogens
N-Hexyl-5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (Target Compound) :
- Activity : Moderate antimycobacterial activity (MIC ≥ 62.5 µM) .
- Limitations : Mild potency compared to clinical standards.
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine Derivatives: Activity: Chlorine substituents improve reactivity for further derivatization (e.g., acylation, urea formation) but show variable activity depending on additional functional groups .
Electron-Donating Groups (EDGs): Methoxy and Phenol
N-(4-Trifluoromethylphenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h) :
- Activity : Significant anticancer activity against NCI-H522 (% GI = 53.24) and leukemia cell lines (K-562, MOLT-4), outperforming imatinib in 36/54 cell lines .
- Mechanism : Methoxy groups enhance solubility and π-stacking interactions, improving anticancer efficacy compared to the trifluoromethyl analogue .
2-(5-(4-(Trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)phenol (6f): Activity: High sensitivity against CCRF-CEM leukemia cells (% GI = 68.89) due to the phenol group’s antioxidant and hydrogen-bonding properties .
Bulky Substituents: Diphenylmethyl and Aryl Groups
5-(Diphenylmethyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (3b) :
- Activity : Potent anti-inflammatory and analgesic effects, surpassing ibuprofen in efficacy .
- Comparison : Bulky diphenylmethyl groups improve receptor affinity but reduce solubility compared to the trifluoromethyl derivative .
Thiadiazole vs. Oxadiazole Analogues
5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine :
Data Tables
Table 2: Structural and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound (4) | ~297.3 | >3 | CF3, oxadiazole |
| 6h | ~379.3 | ~2.5 | OCH3, oxadiazole |
| 5-(4-ClBenzyl) derivative | ~265.7 | ~3.2 | Cl, oxadiazole |
Biological Activity
5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole class of heterocycles, which have been extensively studied for their potential as therapeutic agents. Recent research has highlighted its anticancer and antioxidant properties, among other biological activities.
- IUPAC Name : this compound
- CAS Number : 202823-23-2
- Molecular Formula : C9H6F3N3O
- Molecular Weight : 229.162 g/mol
- SMILES : [H]N([H])C1=NN=C(O1)C1=CC=C(C=C1)C(F)(F)F
Anticancer Activity
A series of studies have demonstrated the anticancer potential of this compound and its derivatives against various cancer cell lines. For instance, a synthesized derivative (6h) exhibited significant growth inhibition (GI) against several cancer types at a concentration of 10 μM:
| Cell Line | % Growth Inhibition (GI) |
|---|---|
| NCI-H522 | 53.24 |
| K-562 | 47.22 |
| MOLT-4 | 43.87 |
| LOX-IMVI | 43.62 |
| HL-60(TB) | 40.30 |
The most potent activity was observed against the CCRF-CEM cell line with a GI of 68.89% at the same concentration .
Antioxidant Activity
The antioxidant properties of the compound were evaluated using the DPPH assay. A derivative (6i) showed promising antioxidant activity with an IC50 value of 15.14 μM, indicating its potential use as an antioxidant agent .
Enzyme Inhibition
Research has also indicated that derivatives of this compound exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from this oxadiazole showed moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and from 58.01 to 277.48 µM for BuChE .
The biological activity of oxadiazoles is often attributed to their ability to interact with various biological targets including:
- Inhibition of Kinases : Compounds have shown inhibitory potency against kinases like RET kinase.
- Antioxidant Mechanism : The ability to scavenge free radicals contributes to their antioxidant effects.
The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring and the oxadiazole core can significantly enhance biological activity .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of oxadiazole derivatives:
- Study on Anticancer Activity :
- Antioxidant Properties Evaluation :
- Enzyme Inhibition Studies :
Q & A
Advanced Research Question
- Anticancer Screening :
- Antioxidant Activity :
What analytical techniques are critical for confirming the purity and structural integrity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 5.5–6.0 ppm (amine NH₂) confirm substitution patterns.
- ¹³C NMR : Signals near 165 ppm (C=N of oxadiazole) validate ring formation .
- High-Performance Liquid Chromatography (HPLC) : Uses C18 columns with acetonitrile/water mobile phases to assess purity (>98%) .
How do structural modifications at the phenyl ring influence the compound’s bioactivity and interaction with biological targets?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance binding to enzymes like acetylcholinesterase by increasing electrophilicity at the oxadiazole ring.
- Substitution Patterns :
- Para-Substitution : Improves solubility and membrane permeability compared to ortho/meta derivatives.
- Bulkier Groups : Reduce antimicrobial activity due to steric hindrance in target binding pockets .
Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock Vina) identifies key residues (e.g., Ser203 in AChE) for selective interactions .
What mechanistic insights explain the compound’s ability to modulate enzyme activity in therapeutic contexts?
Advanced Research Question
- Enzyme Inhibition : The oxadiazole ring acts as a bioisostere for carboxylic acids, competitively binding to active sites (e.g., cyclooxygenase-2).
- Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition for some targets, suggesting allosteric modulation .
Experimental Validation : Surface plasmon resonance (SPR) measures binding affinity (KD values) in real-time, with ΔG calculations confirming spontaneity .
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced Research Question
- Data Discrepancy Analysis :
- Meta-Analysis : Use computational tools (e.g., ChemBioServer) to cross-reference bioactivity datasets and identify outliers .
What strategies improve the compound’s stability under physiological conditions for in vivo studies?
Advanced Research Question
- Formulation Approaches :
- Liposomal Encapsulation : Enhances half-life by reducing enzymatic degradation.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for controlled release .
- Stability Testing : Accelerated degradation studies (40°C, 75% RH) monitor decomposition via LC-MS, identifying vulnerable sites (e.g., oxadiazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
